An In-depth Technical Guide to m-PEG7-alcohol
An In-depth Technical Guide to m-PEG7-alcohol
For correspondence: Not applicable
Abstract
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-alcohol with seven ethylene (B1197577) glycol units (m-PEG7-alcohol), a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, physicochemical properties, analytical methodologies, and key applications of m-PEG7-alcohol, with a focus on its role in bioconjugation and as a linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Introduction
m-PEG7-alcohol, also known as heptaethylene glycol monomethyl ether, is a valuable bifunctional molecule in the fields of biotechnology, drug delivery, and materials science.[1] Its structure features a methoxy-terminated end, which provides stability and reduces non-specific binding, and a terminal primary hydroxyl group that allows for covalent attachment to a wide range of molecules and surfaces.[1] The discrete chain length of seven ethylene glycol units ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.
The hydrophilic nature of the PEG chain enhances the aqueous solubility and biocompatibility of conjugated molecules, making m-PEG7-alcohol an ideal linker for hydrophobic drugs or biomolecules.[1][2] This guide will provide a detailed exploration of its synthesis, properties, and applications, serving as a technical resource for its effective utilization.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for m-PEG7-alcohol is provided in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [3] |
| Synonyms | m-PEG7-alcohol, Heptaethylene glycol monomethyl ether, O-Methyl-heptaethylene glycol | [1][3] |
| CAS Number | 4437-01-8 | [1] |
| Molecular Formula | C15H32O8 | [1] |
| Molecular Weight | 340.41 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥95% | [1] |
| Density | 1.09 g/mL | [2] |
| Solubility | Soluble in water and many organic solvents | [2] |
Safety and Handling
| Parameter | Information | Reference(s) |
| General Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | [4] |
| Storage | Store at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. Keep in a tightly sealed container, protected from moisture and light. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [5] |
| Toxicity | Glycol ethers, as a class, can have toxic effects. Specific toxicity data for m-PEG7-alcohol is limited, but it is known to be a component in formulations and its metabolite, 2-methoxyacetic acid, has been studied for its developmental effects. | [5][6][7] |
Synthesis of m-PEG7-alcohol
The synthesis of m-PEG7-alcohol can be achieved through several methods, with the Williamson ether synthesis and anionic ring-opening polymerization of ethylene oxide being the most common. A representative protocol based on the Williamson ether synthesis is provided below.
Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[8][9] For the synthesis of m-PEG7-alcohol, this can be adapted by reacting a monomethylated PEG of a shorter chain length with a suitable ethylene glycol derivative.
Materials:
-
Triethylene glycol monomethyl ether
-
1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF. To this, carefully add sodium hydride (1.2 equivalents) with stirring. Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of triethylene glycol monomethyl ether (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Etherification: To the alkoxide solution, add a solution of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1.1 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure m-PEG7-alcohol.
Analytical Methods for Quality Control
Ensuring the purity and structural integrity of m-PEG7-alcohol is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful method for determining the purity of m-PEG7-alcohol and for separating it from potential diol impurities.
-
Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or ELSD.
-
Sample Preparation: Dissolve a small amount of m-PEG7-alcohol in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of m-PEG7-alcohol by identifying the characteristic proton signals.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of m-PEG7-alcohol in a suitable deuterated solvent (e.g., CDCl3 or D2O).
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl3):
-
~3.38 ppm (singlet, 3H, -OCH3)
-
~3.5-3.7 ppm (multiplet, 28H, -OCH2CH2O-)
-
A broad singlet for the terminal -OH proton (variable chemical shift).
-
Applications in Bioconjugation and Drug Delivery
m-PEG7-alcohol is a versatile building block in the synthesis of more complex molecules for biomedical applications. Its terminal hydroxyl group can be readily functionalized to introduce other reactive groups.
Linker in Antibody-Drug Conjugates (ADCs)
In ADC development, m-PEG7-alcohol serves as a hydrophilic spacer within the linker connecting the antibody to the cytotoxic payload.[10] This enhances the solubility and stability of the ADC and can improve its pharmacokinetic properties.[10]
The following diagram illustrates a general workflow for the incorporation of an m-PEG7-alcohol-derived linker into an ADC.
Caption: General workflow for ADC synthesis using an m-PEG7-alcohol-based linker.
Linker in PROTACs
m-PEG7-alcohol is also utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[11] The PEG linker provides the necessary spacing and flexibility for the PROTAC to effectively bring together the target protein and an E3 ubiquitin ligase.[11]
The following diagram outlines a general synthetic route for a PROTAC incorporating an m-PEG7-alcohol-derived linker.
Caption: General workflow for PROTAC synthesis using an m-PEG7-alcohol-derived linker.
Conclusion
m-PEG7-alcohol is a well-defined, monodisperse PEG derivative with significant utility in the fields of drug delivery, bioconjugation, and materials science. Its defined structure, biocompatibility, and hydrophilicity make it a superior choice over polydisperse PEG reagents for applications requiring high precision and batch-to-batch consistency. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of facilitating its effective use in research and development. The detailed protocols and workflows serve as a practical resource for scientists and professionals in the field.
References
- 1. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 3. 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | C15H32O8 | CID 526555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylene Glycol Monomethyl Ether - OEHHA [oehha.ca.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. ecetoc.org [ecetoc.org]
- 7. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
